molecular formula C17H19O4P B566652 Diethyl (4-benzoylphenyl)phosphonate CAS No. 103384-72-1

Diethyl (4-benzoylphenyl)phosphonate

Cat. No. B566652
M. Wt: 318.309
InChI Key: YSOIPLCPPKSKSR-UHFFFAOYSA-N
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Description

Diethyl (4-benzoylphenyl)phosphonate is an organic compound with the molecular formula C17H19O4P . It has an average mass of 318.304 Da and a monoisotopic mass of 318.102081 Da .


Synthesis Analysis

The synthesis of diethyl (4-benzoylphenyl)phosphonate can be achieved through palladium-catalyzed α, β-homodiarylation of vinyl esters . This method allows the synthesis of benzylphosphonate diesters via a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters .


Molecular Structure Analysis

The molecular structure of diethyl (4-benzoylphenyl)phosphonate consists of a benzoylphenyl group attached to a phosphonate group . The phosphonate group is bonded to two ethyl groups, forming diethyl esters .


Physical And Chemical Properties Analysis

Diethyl (4-benzoylphenyl)phosphonate has a molecular formula of C17H19O4P, an average mass of 318.304 Da, and a monoisotopic mass of 318.102081 Da .

Scientific Research Applications

  • Coordination Properties in Metal Complexes : It's used in the synthesis of palladium(II) and platinum(II) complexes. These complexes, due to their solubility in aqueous solutions, can be potentially useful in aqueous or biphasic catalysis (Rohlík et al., 2006).

  • Corrosion Inhibition : Diethyl (4-benzoylphenyl)phosphonate derivatives have been studied as corrosion inhibitors for mild steel in hydrochloric acid, which is useful in industrial pickling processes. These derivatives act as mixed-type inhibitors and are particularly effective in cathodic inhibition (Gupta et al., 2017).

  • Synthesis of Alkynes : It is used as an intermediate in the synthesis of alkynes, illustrating its role in organic synthesis and compound development (Marinetti & Savignac, 2003).

  • Synthesis of Pharmaceuticals : The compound finds application in the synthesis of various pharmaceuticals, including calcium antagonists and antimicrobial drugs. It's used to create structures that exhibit specific biological activities (Younes et al., 1993; Shaik et al., 2021).

  • Material Science and Polymer Research : In material science, it's used in the synthesis of polybenzimidazole diethyl phosphonates, which have high thermal stability and significant charge densities. This makes them suitable for applications in membrane technology (Johnson & Cabasso, 2010).

  • Luminescent Materials : It's involved in the synthesis of luminescent ruthenium(II) bipyridyl-phosphonic acid complexes, which show pH-dependent photophysical behavior. Such materials have potential applications in sensors and optoelectronic devices (Montalti et al., 2000).

  • Catalysis : Diethyl (4-benzoylphenyl)phosphonate is used in catalytic processes, for instance, in the copolymerization of ethylene and methyl acrylate. This demonstrates its utility in chemical manufacturing and polymer chemistry (Contrella et al., 2014).

Safety And Hazards

Diethyl (4-benzoylphenyl)phosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

A recent study suggests that diethyl benzylphosphonate derivatives, including diethyl (4-benzoylphenyl)phosphonate, could potentially be used as antimicrobial agents . These compounds have shown high selectivity and activity against certain strains of Escherichia coli, suggesting they could be used as substitutes for commonly used antibiotics, especially considering the increasing resistance of bacteria to various drugs and antibiotics .

properties

IUPAC Name

(4-diethoxyphosphorylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19O4P/c1-3-20-22(19,21-4-2)16-12-10-15(11-13-16)17(18)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOIPLCPPKSKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721152
Record name Diethyl (4-benzoylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (4-benzoylphenyl)phosphonate

CAS RN

103384-72-1
Record name Diethyl (4-benzoylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
C Amatore, M Gareil, MA Oturan, J Pinson… - The Journal of …, 1986 - ACS Publications
Electrochemically induced aromatic substitution. The 2-nitropropane anion, a powerful nucleophile in SRN1 aromatic substitution Page 1 J. Org. Chem. 3757-3761 3757 enhancing …
Number of citations: 27 pubs.acs.org

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